2-Amino-1-(1-methyl-3-indolyl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(1-methyl-3-indolyl)ethanone Hydrochloride is a chemical compound with the molecular formula C11H12N2O·HCl It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-methyl-3-indolyl)ethanone Hydrochloride typically involves the reaction of 1-methylindole with an appropriate amino acid derivative under acidic conditions. One common method involves the use of phenylhydrazine hydrochloride and cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the desired indole derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-methyl-3-indolyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction could produce 2-amino-1-(1-methyl-3-indolyl)ethanol.
Scientific Research Applications
2-Amino-1-(1-methyl-3-indolyl)ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-methyl-3-indolyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-Amino-1-(1-methyl-3-indolyl)ethanone Hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13ClN2O |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-amino-1-(1-methylindol-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13;/h2-5,7H,6,12H2,1H3;1H |
InChI Key |
IWUSHSFNACIXPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CN.Cl |
Origin of Product |
United States |
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